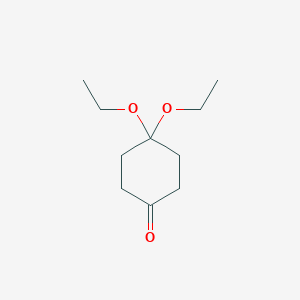![molecular formula C12H19NO2 B8720319 3-[(3-hydroxypropyl)anilino]-1-propanol](/img/structure/B8720319.png)
3-[(3-hydroxypropyl)anilino]-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-hydroxypropyl)anilino]-1-propanol: is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of two hydroxypropyl groups attached to the nitrogen atom of an aniline molecule. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-hydroxypropyl)anilino]-1-propanol typically involves the reaction of aniline with propylene oxide. The process begins by heating aniline to an appropriate temperature, followed by the gradual addition of propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then cooled, and the product is isolated and purified.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized to achieve high yields and purity. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-[(3-hydroxypropyl)anilino]-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-[(3-hydroxypropyl)anilino]-1-propanol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-[(3-hydroxypropyl)anilino]-1-propanol involves its interaction with specific molecular targets. The hydroxypropyl groups enhance its solubility and reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
- N,N-bis(2-hydroxypropyl) aniline
- N,N-bis(4-hydroxypropyl) aniline
- N,N-bis(3-hydroxyethyl) aniline
Comparison: 3-[(3-hydroxypropyl)anilino]-1-propanol is unique due to the specific positioning of the hydroxypropyl groups. This positioning affects its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, N,N-bis(2-hydroxypropyl) aniline has hydroxypropyl groups attached at different positions, leading to variations in its reactivity and applications.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-[N-(3-hydroxypropyl)anilino]propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c14-10-4-8-13(9-5-11-15)12-6-2-1-3-7-12/h1-3,6-7,14-15H,4-5,8-11H2 |
InChI Key |
WCXVWPZYKUGXLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CCCO)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



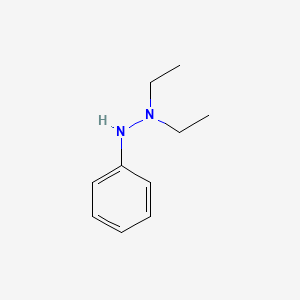
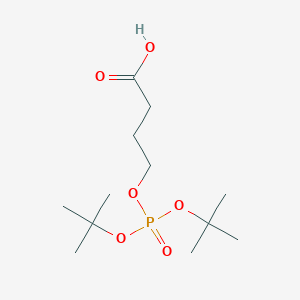
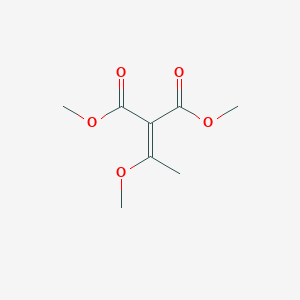

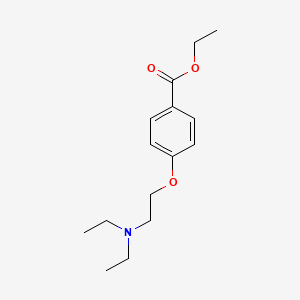
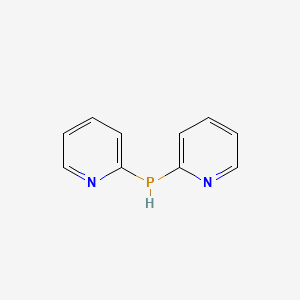
![9-Methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8720312.png)
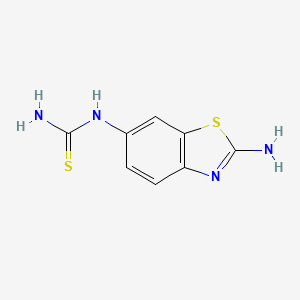
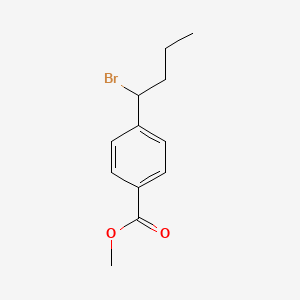
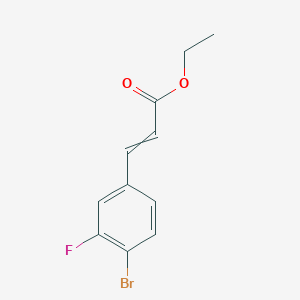
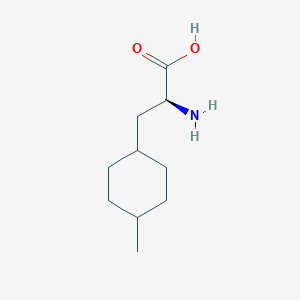
![2-(Trifluoromethyl)-4-[(3,3,3-trifluoropropyl)amino]benzonitrile](/img/structure/B8720345.png)
